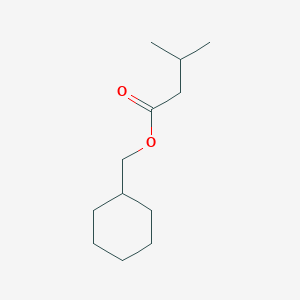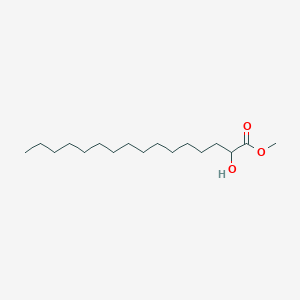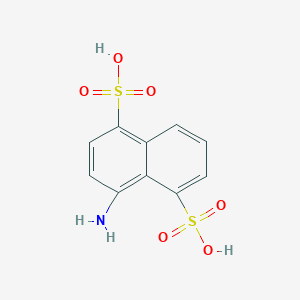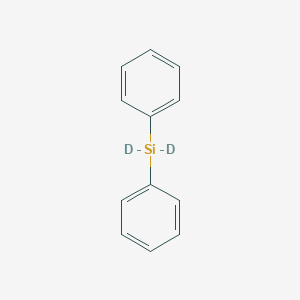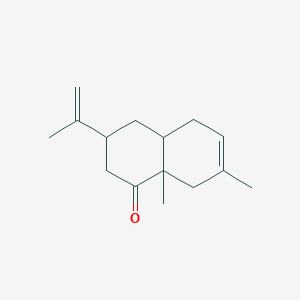
1,1,3,3-Tetraphenyl-1,3-disiloxanediol
Overview
Description
1,1,3,3-Tetraphenyl-1,3-disiloxanediol is a useful research compound. Its molecular formula is C24H22O3Si2 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure : This compound can be synthesized by hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. It's soluble in common organic solvents and thermally stable, making it useful for constructing ladder oligosilsesquioxanes (Suyama et al., 2007).
Hydrogen-Bonding Catalysts : It acts as an effective hydrogen-bonding catalyst, showing enhanced activity compared to other silanol and thiourea catalysts. It's robust, recoverable, and shows no deactivation under reaction conditions (Diemoz et al., 2017).
Formation of Cyclosiloxanes : This compound reacts with tert-Butoxygallane to form cyclosiloxanes containing a gallium atom as a ring member, highlighting its potential in creating novel organometallic structures (Veith et al., 2002).
Heterobimetallic Clusters : It can be used to create unusual heterobimetallic clusters, like samarium(III) disiloxanediolate clusters, which could have applications in catalysis and organic synthesis (Giessmann et al., 2008).
Structural Studies : The compound is used in crystal structure analyses of various organosiloxanes, aiding in understanding their properties and potential applications (Hanson et al., 1986).
Anion Recognition : It has been shown to recognize anions in organic solvents, demonstrating larger association constants for halide anions due to cooperative hydrogen bonds (Kondo et al., 2009).
Synthesis of Poly(methylphenylsiloxane) : It has been used in the synthesis of poly(methylphenylsiloxane) rich in syndiotacticity through Rh-catalyzed stereoselective cross-dehydrocoupling polymerization (Oishi et al., 2001).
Catalyst in Synthesis of Optically Active Polymers : Tris(pentafluorophenyl)borane, used as a catalyst in synthesizing optically pure and diisotactic phenyl- and naphthyl-substituted poly(siloxane)s, utilizes this compound (Zhou & Kawakami, 2005).
Synthesis of Alternating Siloxane Copolymers : It is employed in a “One-Pot” synthesis route for preparing strictly alternating poly(dimethylsiloxane-alt-diphenylsiloxane) copolymers (Nguyen et al., 2013).
Tantalum(V) Siloxides : In the creation of tantalum(V) siloxides, it plays a role in forming dinuclear tantalum(V) disiloxanediolate complexes (Ehle et al., 2016).
Mechanism of Action
Target of Action
It is known that similar organosilicon compounds interact with various biological targets, influencing their function and activity .
Mode of Action
It is suggested that it acts as a donor in organic chemistry , which implies that it may donate electrons or functional groups to its targets, thereby modifying their properties and activities.
Biochemical Pathways
It is used in proteomics research , suggesting that it may interact with proteins and potentially influence protein-related pathways.
Properties
IUPAC Name |
hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333751 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104-93-4 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


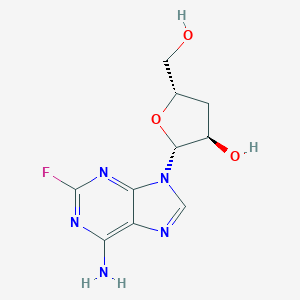

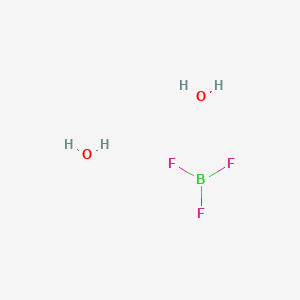
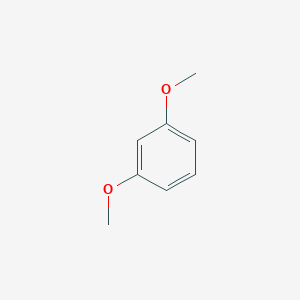
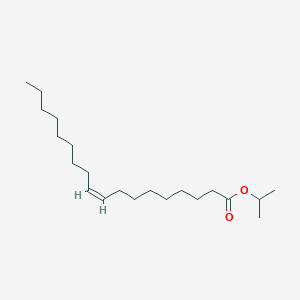
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
